

Application of Nisoldipine-d6 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Nisoldipine-d6

Cat. No.: B3025812

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Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][4] Due to significant first-pass metabolism and interindividual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) can be a valuable tool to optimize treatment efficacy and minimize adverse effects. **Nisoldipine-d6**, a deuterium-labeled analog of Nisoldipine, serves as an ideal internal standard for quantitative analysis in TDM. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures accurate and precise measurement of Nisoldipine concentrations in biological matrices.

Principle of Use

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples, calibrators, and quality controls. **Nisoldipine-d6** is the preferred IS for Nisoldipine analysis because its deuterium labeling gives it a higher mass-to-charge ratio (m/z) than Nisoldipine, allowing it to be distinguished by a mass spectrometer. However, it co-elutes with Nisoldipine during chromatography and exhibits similar extraction recovery and ionization efficiency. This corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision of the measurement.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods developed for the quantification of Nisoldipine, which are applicable to a TDM setting utilizing **Nisoldipine-d6** as an internal standard.

Table 1: LC-MS/MS Method Parameters and Performance

Parameter	Method 1	Method 2
Analytical Technique	LC-MS/MS	LC-MS/MS
Biological Matrix	Rat Plasma	Beagle Dog Plasma
Internal Standard	Not specified (generic IS)	Not specified (generic IS)
Linear Range	0.2 - 20 ng/mL	0.25 - 20 ng/mL
Lower Limit of Quantification (LLOQ)	0.2 ng/mL	0.25 ng/mL
Correlation Coefficient (r)	≥ 0.9982	≥ 0.9958
Precision (%RSD)	Within required limits	Within required limits
Accuracy	Within required limits	Within required limits

Table 2: HPLC Method Parameters and Performance

Parameter	Method 3	Method 4
Analytical Technique	HPLC-DAD	HPLC-GC-MS
Biological Matrix	Pharmaceutical Formulation	Human Plasma
Internal Standard	Not applicable	Nitrendipine
Linear Range	5 - 30 µg/mL	0.05 - 50.0 ng/mL
Limit of Detection (LOD)	0.4 µg/mL	Not specified
Lower Limit of Quantification (LLOQ)	1.0 µg/mL	0.05 ng/mL
Correlation Coefficient (r ²)	≥ 0.999	Not specified
Precision (%CV)	< 15%	< 15% (within- and between-day)
Recovery	97.2 - 103.1%	Not specified

Experimental Protocols

Protocol 1: Quantification of Nisoldipine in Human Plasma using LC-MS/MS with **Nisoldipine-d6** as Internal Standard

This protocol is a synthesized methodology based on typical LC-MS/MS procedures for small molecule quantification in biological matrices.

1. Materials and Reagents

- Nisoldipine analytical standard
- **Nisoldipine-d6** (Internal Standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (drug-free)

- Volumetric flasks, pipettes, and microcentrifuge tubes

2. Standard and Sample Preparation

- Stock Solutions: Prepare 1 mg/mL stock solutions of Nisoldipine and **Nisoldipine-d6** in methanol.
- Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of **Nisoldipine-d6** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
- Sample Preparation (Protein Precipitation):
 - Pipette 100 μ L of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
 - Add 20 μ L of the **Nisoldipine-d6** working solution and vortex briefly.
 - Add 300 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

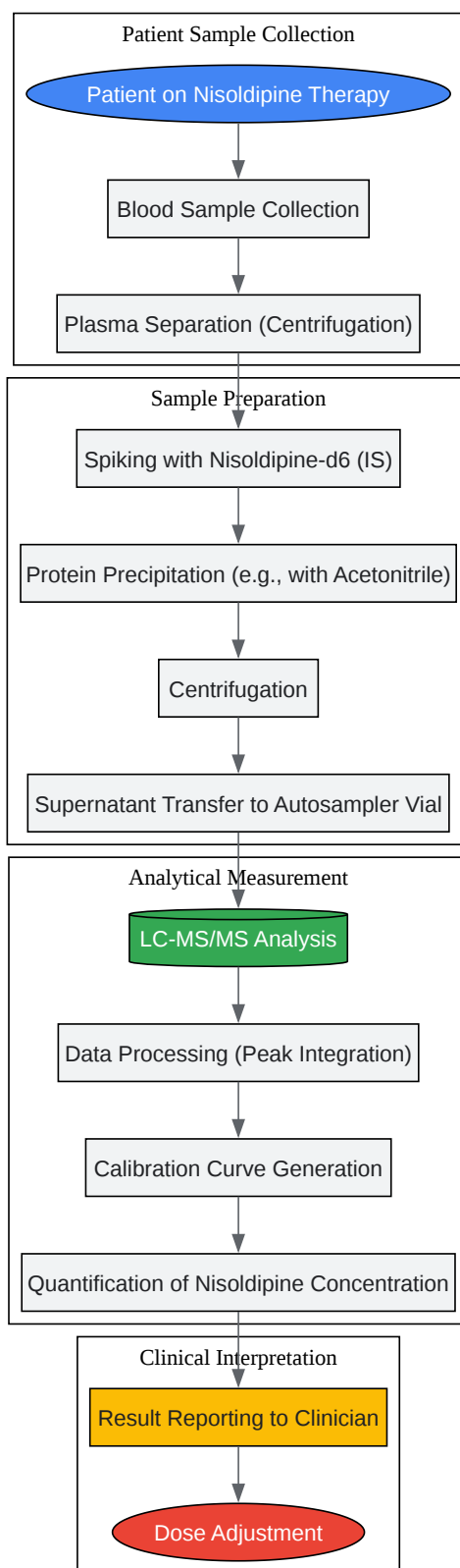
- Liquid Chromatography:
 - Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 3.5 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 μ L.

- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example): Monitor specific precursor to product ion transitions for Nisoldipine and **Nisoldipine-d6**. These would need to be determined experimentally.

4. Data Analysis

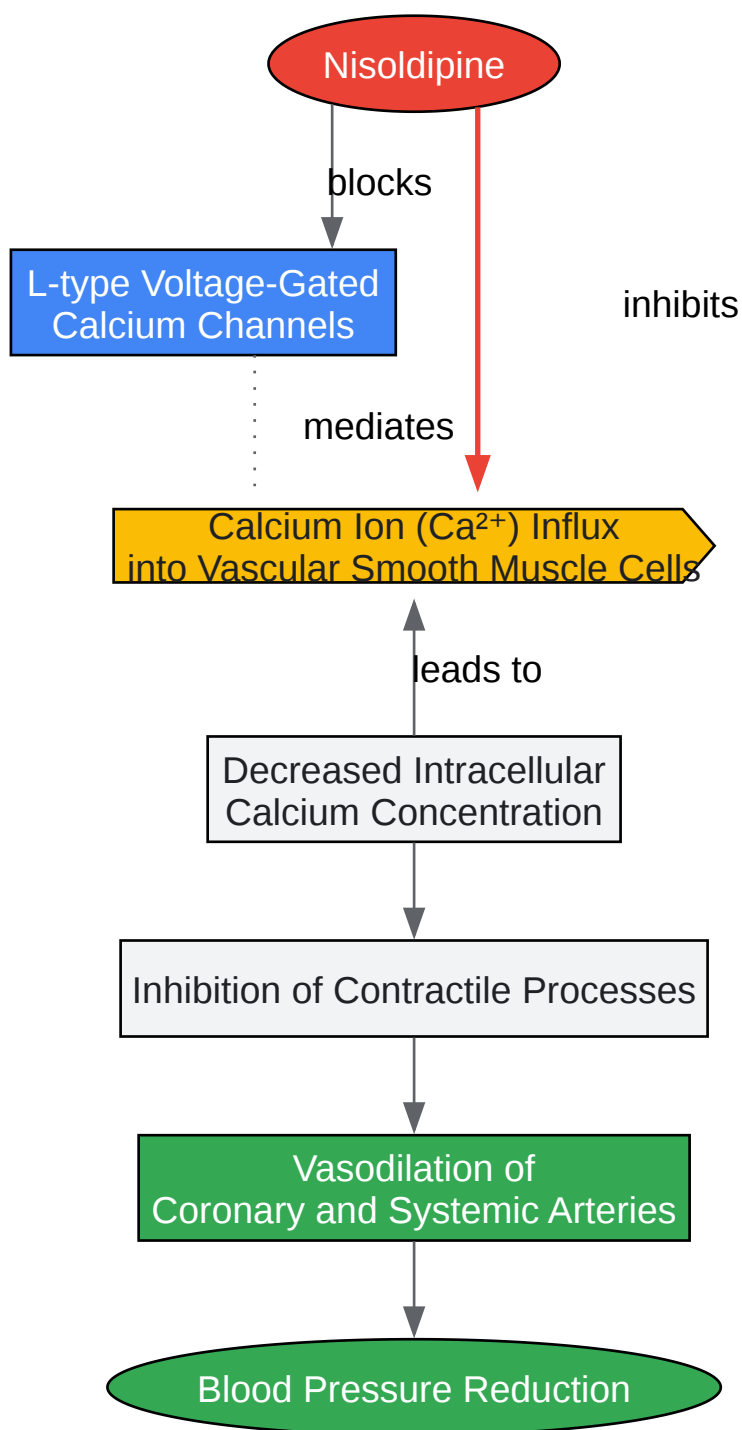
- Integrate the peak areas for Nisoldipine and **Nisoldipine-d6**.
- Calculate the peak area ratio (Nisoldipine/**Nisoldipine-d6**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Nisoldipine in the unknown samples by interpolation from the calibration curve.

Visualizations



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Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of Nisoldipine.



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Caption: Mechanism of action of Nisoldipine.

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